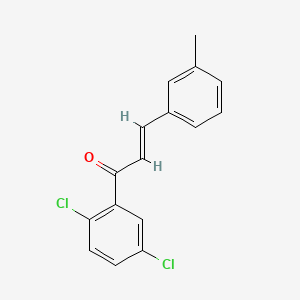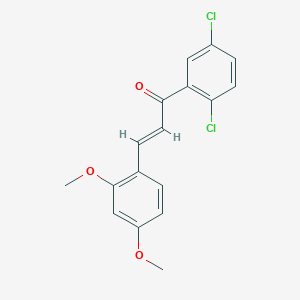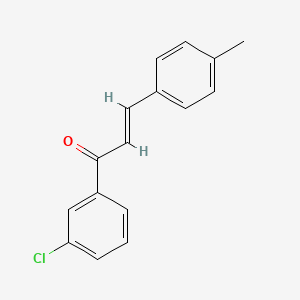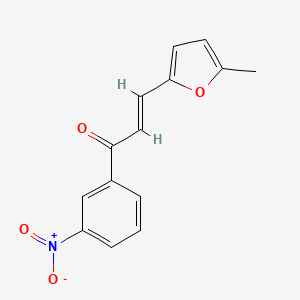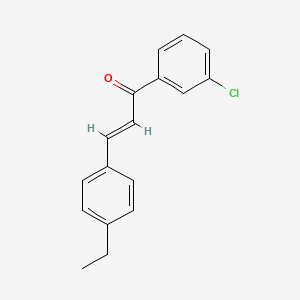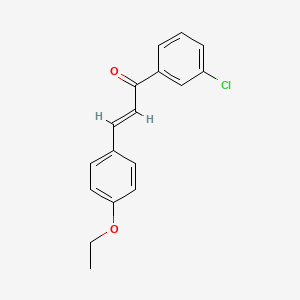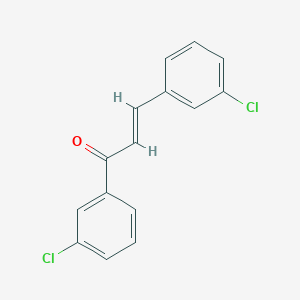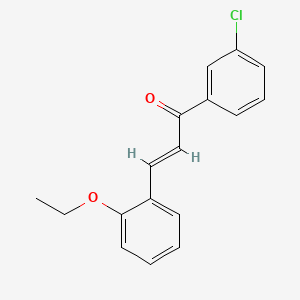![molecular formula C18H17ClO B6346417 (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354942-20-3](/img/structure/B6346417.png)
(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 4-chloro-3-hydroxy-N-propylbenzene, is a compound belonging to the class of benzene derivatives. It is a colorless liquid with a boiling point of 218-220°C, and is soluble in organic solvents such as ethanol, ether and acetone. This compound has a wide range of applications in the fields of science, technology, and medicine. It is used as an intermediate in the synthesis of various drugs, as well as a starting material for the preparation of different compounds. It is also used as a reagent in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a catalyst in certain reactions, by facilitating the transfer of electrons between molecules. It is also believed to be involved in the formation of complexes, which can act as intermediates in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one are not yet fully understood. However, studies have shown that the compound has the potential to interact with enzymes and other cellular components, and may have an effect on the metabolism of certain compounds. In addition, it has been shown to have an effect on the activity of certain receptors, which may lead to changes in the activity of hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one in laboratory experiments include its low cost, its availability in large quantities, and its stability in a wide range of temperatures and pHs. It is also a relatively non-toxic compound, making it an ideal reagent for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and it is not very stable in the presence of light or oxygen. In addition, it is a highly reactive compound, and can react with other compounds in the laboratory.
Direcciones Futuras
There are a number of future directions that can be explored with (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. These include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and other areas of science and technology. In addition, it could be explored as a potential catalyst for various reactions, or as a starting material for the synthesis of other compounds. Further research could also be conducted into its potential use as an intermediate in the synthesis of polymers, surfactants, and catalysts. Finally, it could be explored as a potential reagent for the synthesis of other compounds, such as alcohols, aldehydes, and amines.
Métodos De Síntesis
The synthesis of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be achieved through a variety of methods. One method involves the reaction of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneydroxy-N-propylbenzene with an alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. Another method involves the reaction of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneydroxy-N-propylbenzene with a Grignard reagent, such as methylmagnesium bromide, in the presence of a base. This reaction is also catalyzed by a Lewis acid.
Aplicaciones Científicas De Investigación
(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been studied extensively in the scientific research field. It has been used as a starting material in the synthesis of various drugs, such as anti-inflammatory agents, anti-cancer drugs, and anticonvulsants. It has also been used in the synthesis of other compounds, such as polymers, surfactants, and catalysts. In addition, it has been used in the synthesis of various organic compounds, such as alcohols, aldehydes, and amines.
Propiedades
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(19)12-16/h3-13H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHITTYBVQKOQC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



